3,4-dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide

Lipophilicity Drug-likeness Permeability

3,4-Dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide is a fully synthetic, achiral small molecule belonging to the indole-ethyl-benzamide class. Its structure incorporates a 3,4-dimethoxybenzamide warhead linked via an ethylene spacer to a 4-methoxyindole moiety.

Molecular Formula C20H22N2O4
Molecular Weight 354.4 g/mol
Cat. No. B11144295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide
Molecular FormulaC20H22N2O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC=C3OC)OC
InChIInChI=1S/C20H22N2O4/c1-24-17-6-4-5-16-15(17)9-11-22(16)12-10-21-20(23)14-7-8-18(25-2)19(13-14)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,21,23)
InChIKeyZTRCDAFOEHEPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide – Baseline Characterization for Procurement


3,4-Dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide is a fully synthetic, achiral small molecule belonging to the indole-ethyl-benzamide class. Its structure incorporates a 3,4-dimethoxybenzamide warhead linked via an ethylene spacer to a 4-methoxyindole moiety. Predicted physicochemical properties include a molecular weight of 354.4 g/mol, a calculated logP of approximately 4.55, a topological polar surface area (tPSA) of 129 Ų, and zero hydrogen-bond donors, placing it well within drug-like chemical space (Lipinski RO5 violations: 0) . The compound is cataloged in the ZINC database (ID ZINC000049784647), where SEA predictions suggest potential interactions with indoleamine 2,3-dioxygenase 2 (IDO2), dihydrofolate reductase-thymidylate synthase, and the potassium channel KCNK2, though these predictions remain computationally inferred and have not been experimentally validated for this specific molecule [1].

Why 3,4-Dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide Cannot Be Replaced by a Generic Indole-Benzamide Analog


Within the indole-ethyl-benzamide scaffold, minor positional or electronic alterations can drastically re-orient pharmacophore geometry and modulate target recognition. For example, shifting the indole methoxy group from the 4-position to the 5-position yields the isomer 3,4-dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide, which is expected to present a different electrostatic surface and altered hydrogen-bond-acceptor topology despite an identical molecular formula and atom count . Similarly, replacing the 3,4-dimethoxy substitution pattern on the benzamide ring with a 4-tetrazole group—as in N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide—reduces the computed logP from ~4.55 to 2.20 and decreases the tPSA from 129 to 74 Ų, fundamentally altering permeability and solubility profiles . These physicochemical divergences mean that generic substitution within this series cannot be assumed to preserve biological activity, pharmacokinetic behavior, or assay compatibility.

3,4-Dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide – Specific Differentiation Evidence


Lipophilicity-Driven Differentiation: logP 4.55 versus 2.20 for the 4-Tetrazole Analog

The target compound exhibits a calculated logP of 4.55, reflecting the lipophilic contribution of the 3,4-dimethoxybenzamide moiety . In contrast, the structurally related analog N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide (ChemDiv Y041-6871) has a measured logP of 2.20, attributable to the polar tetrazole substituent . This 2.35 log-unit difference corresponds to an approximately 200-fold higher predicted partition coefficient for the target compound, indicating significantly greater membrane permeability potential.

Lipophilicity Drug-likeness Permeability

Polar Surface Area Distinction: tPSA 129 Ų versus 74 Ų for the Tetrazole Analog

The target compound's topological polar surface area (tPSA) is calculated at 129 Ų, consistent with the multiple methoxy oxygen atoms . The tetrazole-containing comparator (ChemDiv Y041-6871) has a significantly lower tPSA of 74 Ų . The target compound's tPSA places it above the commonly cited 90 Ų threshold for favorable CNS penetration but below the 140 Ų limit for acceptable oral absorption, suggesting a balanced profile for systemic exposure applications, whereas the comparator lies firmly within CNS-penetrant space.

Polar surface area Oral bioavailability CNS penetration

Positional Isomer Differentiation: 4-Methoxy vs. 5-Methoxy Indole Substitution

The specific placement of the methoxy group at the 4-position of the indole ring (versus the 5-position in the isomer 3,4-dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide, CAS 1205861-58-0 ) shifts the spatial location of the hydrogen-bond acceptor, altering the three-dimensional pharmacophore. While no published head-to-head biological comparison exists for these two isomers, the calculated logP and tPSA values are identical (both isomers share the same molecular formula C20H22N2O4), meaning that any differential biological activity would stem purely from shape and electrostatic complementarity rather than bulk physicochemical properties. Researchers must independently verify target engagement for each positional isomer.

Positional isomer Pharmacophore geometry Target recognition

Procurement-Relevant Application Scenarios for 3,4-Dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide


Lipophilic Indole-Benzamide Screening in Cellular Assays Requiring High Membrane Permeability

With a calculated logP of 4.55, this compound is suited for phenotypic screening campaigns where passive membrane diffusion is required. Its high lipophilicity, confirmed via mcule property calculations , makes it a preferential choice over the more polar tetrazole analog (logP 2.20) when intracellular target access is critical . Researchers should confirm actual permeability experimentally, as logP is a computed predictor only.

Systemic-Exposure Probe Design Avoiding CNS Confounds

The compound's tPSA of 129 Ų places it in a range associated with moderate oral absorption but reduced blood-brain barrier penetration relative to compounds with tPSA below 90 Ų . This profile may be advantageous for peripherally restricted pharmacology studies where CNS exposure is undesirable, contrasting with the low-PSA tetrazole analog (tPSA 74 Ų) that may preferentially enter the CNS .

Structure-Activity Relationship (SAR) Exploration of Indole Methoxy Position

The unambiguous 4-methoxy substitution on the indole ring distinguishes this compound from the 5-methoxy positional isomer (CAS 1205861-58-0) . This makes it a critical tool for SAR studies probing the spatial tolerance of the indole-binding pocket. Procurement must specify the exact isomer to avoid SAR data contamination.

Quote Request

Request a Quote for 3,4-dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.